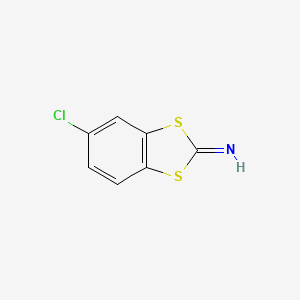

5-Chloro-2H-1,3-benzodithiol-2-imine

Description

Structure

3D Structure

Properties

CAS No. |

89751-94-0 |

|---|---|

Molecular Formula |

C7H4ClNS2 |

Molecular Weight |

201.7 g/mol |

IUPAC Name |

5-chloro-1,3-benzodithiol-2-imine |

InChI |

InChI=1S/C7H4ClNS2/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3,9H |

InChI Key |

TZVPICGJEXWCFT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Cl)SC(=N)S2 |

Origin of Product |

United States |

Contextualization Within Halogenated Benzodithiol 2 Imine Frameworks

The structure of 5-Chloro-2H-1,3-benzodithiol-2-imine is characterized by a benzene (B151609) ring fused to a five-membered dithiole ring, with a chlorine atom substituted at the fifth position and an imine group at the second position. This places it within the larger class of halogenated benzodithiole-2-imines, which are noted for their diverse chemical reactivity and potential for functionalization.

The synthesis of such compounds often involves multi-step processes. While specific synthetic routes for this compound are not extensively detailed in readily available literature, methods for analogous structures provide insight. For instance, a related compound, 5-chloro-N-phenyl-1,3-benzodithiol-2-imine, can be synthesized from the reaction of phenylisothiocyanate and 5-chloro-1,2,3-benzothiadiazole under inert conditions at elevated temperatures. This suggests that the synthesis of this compound could potentially be achieved through a similar pathway, likely involving a different isothiocyanate precursor.

Recent advancements in synthetic organic chemistry have also pointed towards novel methods for constructing the benzodithiole core. Copper-catalyzed reactions, for example, have been shown to be effective in forming benzodithiole derivatives from 2-bromo-benzothioamides and elemental sulfur. Research has indicated that the presence of various substituents on the benzene ring, including chloro groups, is well-tolerated in these reactions. nih.gov This opens up potential avenues for the efficient synthesis of this compound and its derivatives.

To provide a comparative context, the following table outlines some related halogenated benzodithiole compounds and their known properties.

| Compound Name | Molecular Formula | Key Characteristics |

| 5-Chloro-N-phenyl-1,3-benzodithiol-2-imine | C13H9ClN2S2 | A known derivative, synthesized from 5-chloro-1,2,3-benzothiadiazole. |

| 5-Chloro-2,1,3-benzothiadiazol-4-amine | C6H4ClN3S | A related heterocyclic compound with a distinct ring system. |

| 5-Chloro-1,3-thiazol-2(3H)-imine | C3H3ClN2S | A simpler chlorinated thiazole-imine structure. |

This table is generated based on available data for related compounds to provide a contextual framework, as specific experimental data for this compound is limited in the cited sources.

Academic Significance and Emerging Research Trajectories for Benzodithiole Systems

Direct Synthetic Routes to this compound Derivatives

Direct synthetic routes to this compound derivatives often involve the construction of the dithiole ring onto a pre-existing chlorinated benzene (B151609) scaffold. These methods are advantageous for their efficiency and atom economy.

A direct and classical approach to synthesizing N-substituted 5-chloro-1,3-benzodithiol-2-imines involves the thermal condensation of a substituted benzothiadiazole with an isothiocyanate. This method provides a straightforward route to the target molecule through a reaction that proceeds with the extrusion of nitrogen gas.

Specifically, the synthesis of 5-chloro-N-phenyl-1,3-benzodithiol-2-imine has been achieved by heating 5-chloro-1,2,3-benzothiadiazole with phenylisothiocyanate. prepchem.com The reaction is conducted under an inert atmosphere at elevated temperatures, typically around 220°C, until the evolution of nitrogen gas ceases. prepchem.com The product can then be purified using chromatographic techniques. prepchem.com

Reaction Scheme:

5-chloro-1,2,3-benzothiadiazole + Phenylisothiocyanate → 5-chloro-N-phenyl-1,3-benzodithiol-2-imine + N₂

This reaction highlights a key strategy for the formation of the 1,3-benzodithiole (B1625575) system, where the benzothiadiazole acts as a precursor to a reactive intermediate that is trapped by the isothiocyanate.

Modern synthetic organic chemistry has seen the rise of transition metal catalysis as a powerful tool for the construction of complex molecular architectures. beilstein-journals.orgmdpi.comstonybrook.edu In the context of benzodithiole synthesis, transition metal-catalyzed reactions, particularly those employing copper, have emerged as efficient methods for C-S bond formation and the construction of the dithiole ring. nih.govacs.org

Copper-catalyzed cross-coupling reactions are well-established for forming carbon-heteroatom bonds. nih.govacs.orgnih.gov In recent years, elemental sulfur (S₈) has been effectively utilized as a sulfur source in copper-catalyzed C-S bond formation. nih.govacs.org A notable copper-catalyzed approach allows for the synthesis of benzodithiole derivatives from 2-bromo-benzothioamides and elemental sulfur, which involves an unexpected sulfur rearrangement. nih.govacs.org

This methodology provides access to 3H-benzo[c] nih.govmdpi.comdithiol-3-imine derivatives. The reaction is typically carried out in the presence of a copper(I) catalyst, such as copper(I) iodide, a ligand like o-phenanthroline, and a base, for instance, cesium carbonate, in a solvent like DMF at elevated temperatures. nih.gov

A variety of substituted benzodithiole derivatives can be synthesized using this method, with the electronic nature of the substituents on the aromatic ring of the 2-bromo-benzothioamide influencing the reaction yields.

Table 1: Substrate Scope for Copper-Catalyzed Synthesis of Benzodithiole Derivatives

| Entry | Substituent on Benzothioamide | Product | Yield (%) |

|---|---|---|---|

| 1 | 4-Me | 5-Methyl-3H-benzo[c] nih.govmdpi.comdithiol-3-imine derivative | 75 |

| 2 | 4-OMe | 5-Methoxy-3H-benzo[c] nih.govmdpi.comdithiol-3-imine derivative | 68 |

| 3 | 4-F | 5-Fluoro-3H-benzo[c] nih.govmdpi.comdithiol-3-imine derivative | 82 |

| 4 | 4-Cl | 5-Chloro-3H-benzo[c] nih.govmdpi.comdithiol-3-imine derivative | 85 |

| 5 | 4-Br | 5-Bromo-3H-benzo[c] nih.govmdpi.comdithiol-3-imine derivative | 81 |

The mechanism for the copper-catalyzed synthesis of benzodithiole derivatives from 2-bromo-benzothioamides is proposed to proceed through several key steps. Initially, the benzothioamide is thought to be deprotonated by the base to form an anion. acs.org This is followed by an intramolecular copper-catalyzed Ullmann coupling reaction to generate a benzothietane-2-imine intermediate. acs.org

Subsequent cleavage of a C-S bond leads to a ring-opened thiophenolate intermediate. acs.org This intermediate then reacts with elemental sulfur (S₈) to form a disulfide or a related species. Finally, an addition/elimination process occurs to yield the benzodithiole product. acs.org

An alternative mechanistic pathway may involve the initial formation of a copper thiolate adduct, which then undergoes oxidative addition into the carbon-bromine bond to form a five-membered cupracycle. acs.org Subsequent insertion of sulfur into the copper-sulfur or copper-carbon bond of this intermediate would lead to a six-membered metallacycle, which upon reductive elimination, would afford the final product and regenerate the copper(I) catalyst. acs.org

Transition Metal-Catalyzed Annulation and Cyclization Strategies for Benzodithiole Skeletons

Synthetic Approaches to Precursor and Analogous Benzodithiole Scaffolds

The synthesis of precursors and analogs of this compound, such as benzodithiol-3-one derivatives, is crucial for accessing a wider range of structurally diverse and potentially more potent compounds.

3H-1,2-Benzodithiol-3-one is a key heterocyclic building block in organic synthesis. These compounds can serve as versatile precursors for the synthesis of other thio-heterocycles. For instance, phosphine-mediated three-component cyclization reactions of benzodithiol-3-ones, amines, and paraformaldehyde have been developed to construct 2,3-dihydro-4H-benzo[e] nih.govacs.orgthiazin-4-ones. mdpi.com

Furthermore, a triphenylphosphine-mediated cyclization reaction between benzodithiol-3-ones and amidines provides an efficient route to 4H-benzo[e] nih.govacs.orgthiazin-4-ones. mdpi.com The proposed mechanism for this transformation involves the initial reaction of the benzodithiol-3-one with triphenylphosphine (B44618) to form a reactive intermediate. This intermediate then undergoes intramolecular nucleophilic attack, followed by reaction with the amidine and subsequent intramolecular cyclization and elimination to afford the final product. mdpi.com

Preparation of Heterocyclic Building Blocks Incorporating Benzodithiole Moieties

Heterocyclic compounds represent the largest and most varied family of organic molecules and are foundational to the design of new chemical entities. sigmaaldrich.com Many heterocyclic scaffolds are considered "privileged structures" in medicinal chemistry due to their prevalence in pharmacologically active compounds. sigmaaldrich.com Among these, sulfur-containing heterocycles like benzodithioles are key building blocks for developing compounds of biological and medicinal interest.

A significant advancement in the synthesis of benzodithiole derivatives involves a copper-catalyzed reaction between 2-bromo-benzothioamides and elemental sulfur (S₈). acs.orgnih.gov This method provides an efficient and modular protocol for creating the benzodithiole skeleton. nih.gov The reaction proceeds under alkaline conditions and is notable for an unexpected sulfur rearrangement that leads to the formation of 3H-benzo[c] acs.orgnih.govdithiol-3-imine structures. nih.gov Initially, it was hypothesized that reacting a 2-bromo-benzothioamide with S₈ would result in a benzo[d]isothiazole-3(2H)-thione via Caryl–Br thiolation, but the rearrangement pathway predominates. nih.gov This copper-mediated reaction is versatile, and by substituting elemental sulfur with selenium powder, it can be adapted to produce benzothiaselenole derivatives. acs.org

Another specific method reported for a related compound, 5-chloro-N-phenyl-1,3-benzodithiol-2-imine, involves the reaction of 5-chloro-1,2,3-benzothiadiazole with phenylisothiocyanate. This reaction is conducted under an inert atmosphere and requires heating to 220°C until the evolution of nitrogen gas stops. prepchem.com The product is then purified using column chromatography and recrystallization. prepchem.com

Influence of Substituent Effects and Reaction Conditions on Synthetic Efficiency

The efficiency of synthetic routes to benzodithiole compounds is highly dependent on both the electronic nature of substituents on the aromatic ring and the specific reaction conditions employed.

In the copper-catalyzed synthesis of benzodithiole derivatives from 2-bromo-benzothioamides, a systematic optimization of reaction conditions has been performed. researchgate.net The model reaction between 2-bromo-N-phenylbenzothioamide and S₈ was tested with various copper catalysts, ligands, bases, and solvents. researchgate.net Copper(I) iodide (CuI) proved to be an effective catalyst. researchgate.net The choice of ligand was critical, with o-phenanthroline (o-phen) leading to a substantial increase in yield compared to other ligands like PPh₃ or L-proline. researchgate.net Among the bases screened, cesium carbonate (Cs₂CO₃) provided the highest yield (76%). researchgate.net The optimized conditions were established as CuI (10 mol%), o-phen (20 mol%), and Cs₂CO₃ in DMF at 100°C. nih.govresearchgate.net

The reaction demonstrates broad tolerance for various functional groups on both the benzothioamide and the N-aryl substituent. acs.orgnih.gov On the benzene ring of the benzothioamide, substituents such as methyl, methoxy, chloro, and fluoro are well-tolerated, furnishing the corresponding benzodithiole products in good to excellent yields, typically ranging from 75% to 91%. nih.gov This indicates that the reaction is not highly sensitive to the electronic effects (both electron-donating and electron-withdrawing) at these positions. nih.gov

Similarly, the N-aryl ring can accommodate a range of substituents without significantly compromising reaction efficiency. Both electron-donating groups (e.g., methyl, methoxy, isopropyl) and electron-withdrawing groups (e.g., nitro, chloro) on the N-phenyl ring are compatible with the reaction conditions, as are heteroaryl motifs. nih.gov The halogen on the starting benzothioamide also plays a role; while the 2-bromo substrate is optimal, the 2-iodo analogue also gives a high yield (89%), whereas the 2-chloro analogue results in a much lower yield (21%). nih.gov

Interactive Data Table: Effect of Benzene Ring Substituents on Benzodithiole Synthesis Yield

| Substituent (R) on Benzene Ring | Product | Yield (%) |

| H | 2r | 85 |

| 5-Me | 2s | 91 |

| 5-OMe | 2t | 88 |

| 5-Cl | 2u | 86 |

| 5-F | 2v | 82 |

| 7-Me | 2w | 89 |

| 7-OMe | 2x | 85 |

| 7-Cl | 2y | 75 |

Data sourced from a copper-catalyzed reaction of substituted 2-bromo-N-phenylbenzothioamides with S₈. nih.gov

Interactive Data Table: Optimization of Reaction Conditions

| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | CuI (10) | - | - | Pyridine | Reflux | 46 |

| 2 | Cu(OAc)₂ (10) | - | - | Pyridine | Reflux | 0 |

| 3 | CuI (10) | o-phen (20) | K₂CO₃ | DMF | 100 | 65 |

| 4 | CuI (10) | o-phen (20) | Cs₂CO₃ | DMF | 100 | 76 |

| 5 | CuI (10) | o-phen (20) | K₃PO₄ | DMF | 100 | 71 |

| 6 | CuI (10) | o-phen (20) | NaHCO₃ | DMF | 100 | 55 |

Data from the model reaction of 2-bromo-N-phenylbenzothioamide with S₈. researchgate.net

Chemical Reactivity and Transformative Chemistry of 5 Chloro 2h 1,3 Benzodithiol 2 Imine and Its Analogs

Imine Moiety Functionalization and Derivatization

The exocyclic imine group (C=N) is a key functional handle in 2H-1,3-benzodithiol-2-imine derivatives, allowing for a variety of chemical transformations. The nitrogen atom's lone pair of electrons and the polarized nature of the carbon-nitrogen double bond are central to its reactivity.

One of the primary reactions is N-alkylation. For instance, the analog 5-chloro-N-phenyl-1,3-benzodithiol-2-imine can be readily alkylated. Treatment with an excess of methyl iodide in dry benzene (B151609) at 50°C for 72 hours results in the formation of the corresponding N-methyl-N-phenyl-1,3-benzodithiol-2-iminium iodide salt in good yield. prepchem.com This reaction highlights the nucleophilic character of the imine nitrogen, which attacks the electrophilic methyl group.

Beyond simple alkylation, the imine moiety can undergo coupling reactions. The synthesis of complex molecules for optoelectronic applications has been achieved through imine coupling between amino-benzothiadiazole derivatives and carbaldehydes of other heterocyclic systems, forming a Schiff-base linkage. wjir.org This suggests that the parent imine of 5-Chloro-2H-1,3-benzodithiol-2-imine could be hydrolyzed to the corresponding carbonyl (or thione) and subsequently used in condensation reactions to form various N-substituted derivatives.

Furthermore, the imine functionality is a precursor for cycloaddition reactions. The [2+2] cycloaddition of imines (specifically Schiff bases) with chloroacetyl chloride, known as the Staudinger reaction, is a well-established method for synthesizing β-lactams (2-azetidinones). researchgate.net This pathway offers a route to fuse a four-membered ring system onto the benzodithiole scaffold.

The table below summarizes representative functionalization reactions of the imine moiety in benzodithiole analogs.

| Starting Material | Reagent(s) | Conditions | Product | Reaction Type |

| 5-chloro-N-phenyl-1,3-benzodithiol-2-imine | Methyl iodide | Dry benzene, 50°C, 72h | 5-chloro-N-methyl-N-phenyl-1,3-benzodithiol-2-iminium iodide prepchem.com | N-Alkylation |

| General Imine (Schiff Base) | Chloroacetyl chloride, Triethylamine | Dichloromethane, 0–5°C | cis-2-Azetidinone derivative researchgate.net | [2+2] Cycloaddition |

| 4-amino-2,1,3-benzothiadiazole | 3-nonylthieno[3,2-b]thiophene-2-carbaldehyde | N/A | (E)-N-(benzo[c] prepchem.comnih.govyoutube.comthiadiazol-4-yl)-1-(3-nonylthieno[3,2-b]thiophen-2-yl)methanimine wjir.org | Imine Formation |

Ring System Transformations and Valence Isomerizations

The 1,3-benzodithiole (B1625575) ring is not merely a passive scaffold but can actively participate in various transformations, leading to novel heterocyclic systems.

The sulfur atoms within the 1,3-dithiole ring are susceptible to oxidation, which can significantly alter the electronic properties and reactivity of the molecule. The controlled oxidation of 1,3-benzodithiole derivatives is a key step in the synthesis of important chemical reagents. For example, the hydrolysis of benzodithiole-imine derivatives can yield 1,3-benzodithiol-2-ones, which can be further transformed. acs.org

A notable transformation is the synthesis of 3-(1,3-benzodithiol-2-yl)-1,3-benzodithiol-2-ylium tetrafluoroborate, a precursor to tetrathiafulvalene (B1198394) (TTF). More directly, the oxidation of related benzodithiole systems using reagents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide can lead to the formation of sulfoxides or sulfones. nih.gov These oxidative conversions are crucial for producing compounds like Beaucage's reagent (1H-Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate), although the direct precursor is not a benzodithiole, the underlying principles of sulfur oxidation are relevant. acs.org The oxidation state of the sulfur atoms influences the geometry and stability of the dithiole ring, potentially leading to different equilibrium states or valence isomers.

The 1,3-benzodithiole framework can be involved in or be derived from reactions related to cycloadditions. The synthesis of the benzodithiole ring itself can be achieved through a copper-catalyzed reaction between 2-bromo-benzothioamides and elemental sulfur (S₈). nih.govacs.org This process is proposed to proceed through a key benzothietane-2-imine intermediate, which undergoes ring-opening and subsequent cyclization with sulfur, a sequence that can be considered a formal cycloaddition/rearrangement cascade. nih.govacs.org

While direct cycloaddition reactions using the 1,3-benzodithiole ring as a diene or dienophile are less common, reactive species derived from it can participate in such transformations. For example, o-benzoquinones, which can be considered oxygen analogs, are highly versatile in cycloaddition reactions, acting as carbodienes, heterodienes, or dienophiles. ias.ac.in This suggests that potential reactive intermediates derived from the oxidative cleavage or rearrangement of the benzodithiole ring could exhibit similar reactivity, participating in [4+2] or other cycloaddition modes to generate complex polycyclic structures. ias.ac.in Furthermore, related three-membered ring 1,3-dipoles are known to participate in [3+3] cycloadditions to construct six-membered heterocycles. nsf.gov

Advanced Structural Characterization and Spectroscopic Analysis of 5 Chloro 2h 1,3 Benzodithiol 2 Imine and Congeners

Solid-State Structural Determination via Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is an unparalleled technique for the unambiguous determination of molecular structures in the solid state. For the benzodithiole class of compounds, this method provides critical insights into their conformation, stereochemistry, and the subtle interplay of intermolecular forces that dictate their crystal packing.

While a specific crystal structure for 5-Chloro-2H-1,3-benzodithiol-2-imine is not publicly available, analysis of related benzodithiole derivatives provides a clear picture of the expected molecular geometry. The core benzodithiole ring system is generally found to be nearly planar. For instance, in derivatives of 4,7-di-2-thienyl-2,1,3-benzothiadiazole, the conjugated core adopts a nearly planar conformation, with small torsion angles between the thiophene (B33073) and benzothiadiazole groups. researchgate.net Similarly, for 5-substituted-1,3-benzodioxole derivatives, the five-membered dioxole ring is also largely planar with the fused benzene (B151609) ring. researchgate.net

Below is a table summarizing the expected structural parameters for this compound based on congeners.

| Parameter | Expected Value/Conformation | Basis of Extrapolation |

| Benzodithiole Core | Near Planar | X-ray data of related benzodithiole and benzothiadiazole derivatives |

| 1,3-Dithiole Ring | Slight Envelope/Twist | General conformational analysis of five-membered heterocyclic rings |

| C=N Imine Bond | E/Z isomerism possible, likely coplanar with the ring system | Steric and electronic considerations in related imine structures |

| Chlorine Position | Coplanar with the benzene ring | Standard geometry of substituted benzene rings |

The supramolecular architecture of benzodithiole derivatives in the solid state is governed by a variety of non-covalent interactions. In the absence of strong hydrogen bond donors, such as in this compound which contains an imine nitrogen that is a potential hydrogen bond acceptor, weaker interactions play a crucial role in the crystal packing.

Intermolecular interactions such as C-H⋯π interactions are commonly observed in aromatic systems. For example, in the crystal structure of 5-(1,3-dithian-2-yl)-2H-1,3-benzodioxole, C-H⋯π interactions are instrumental in forming zigzag supramolecular chains. researchgate.net Given the presence of the aromatic benzene ring in this compound, similar C-H⋯π interactions are expected to be a significant feature of its crystal packing.

Furthermore, the presence of a chlorine atom introduces the possibility of halogen bonding and C-H⋯Cl interactions. Studies on substituted 2-chloroquinoline (B121035) derivatives have shown that Cl⋯Cl and C-H⋯Cl interactions can significantly influence the crystal packing, leading to the formation of dimers and other supramolecular assemblies. researchgate.net The sulfur atoms in the dithiole ring can also participate in chalcogen bonding.

The imine nitrogen can act as a hydrogen bond acceptor, forming N-H⋯N or C-H⋯N hydrogen bonds if suitable donors are present in the crystal lattice or in co-crystals.

A summary of potential intermolecular interactions is provided in the table below.

| Interaction Type | Potential Role in Crystal Packing |

| C-H⋯π | Formation of extended networks and stabilization of layered structures. |

| C-H⋯Cl | Directional interactions contributing to the formation of chains or sheets. |

| Cl⋯Cl / Halogen Bonding | Can lead to specific dimeric or catemeric motifs. |

| N-H⋯N / C-H⋯N | Hydrogen bonding involving the imine nitrogen can form strong directional links between molecules. |

| S⋯S / Chalcogen Bonding | Weak directional interactions involving the sulfur atoms of the dithiole ring. |

The imine nitrogen and the sulfur atoms of the benzodithiole moiety present potential coordination sites for metal ions. While no coordination complexes of this compound are specifically reported, the coordination chemistry of related heterocyclic ligands is well-established. For instance, benzimidazole (B57391) derivatives are known to coordinate to metal ions through their nitrogen atoms. nih.gov The coordination of benzodithiole ligands would likely involve the imine nitrogen, and potentially one or both of the sulfur atoms, leading to the formation of mono- or bidentate coordination modes. The resulting coordination complexes could exhibit a variety of geometries, such as tetrahedral, square planar, or octahedral, depending on the metal ion and other coordinating ligands.

Advanced Spectroscopic Probes for Electronic and Molecular Structure

Spectroscopic techniques are indispensable for characterizing the structure and electronic properties of molecules in both solution and the solid state.

High-resolution NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For this compound, ¹H and ¹³C NMR would provide key information about its molecular structure.

The ¹H NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the benzene ring. The chemical shifts and coupling patterns of these protons would be influenced by the electron-withdrawing chlorine atom and the dithiole ring. A proton attached to the imine nitrogen, if present in a tautomeric form, would likely appear as a broad singlet.

The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule. The chemical shift of the imine carbon (C=N) would be particularly informative, typically appearing in the range of 150-170 ppm. The carbons of the benzene ring would be affected by the chlorine substituent, with the carbon directly bonded to the chlorine showing a characteristic chemical shift.

Based on data for related compounds like 5-Chloro-1,3-benzodioxole and other substituted benzazoles, the following table provides predicted ¹H and ¹³C NMR chemical shift ranges for this compound in a solvent like CDCl₃. mdpi.comspectrabase.com

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 6.8 - 7.5 | 110 - 140 |

| Imine Proton (if present) | Broad, variable | - |

| Imine Carbon | - | 150 - 170 |

| Benzene Carbons | - | 110 - 140 |

| Dithiole Carbon | - | 40 - 60 |

Two-dimensional NMR techniques such as COSY, HSQC, and HMBC would be crucial for the unambiguous assignment of all proton and carbon signals and for confirming the connectivity within the molecule.

Electronic absorption spectroscopy (UV-Vis) provides information about the electronic transitions within a molecule. Benzodithiole derivatives, being conjugated systems, are expected to exhibit characteristic absorption bands in the UV-Vis region. The introduction of a dimesitylboron substituent to a benzodithiophene core, for example, results in a significant bathochromic (red) shift of the absorption maxima. nih.gov For this compound, π-π* transitions within the aromatic system are expected. The presence of the chlorine atom and the imine group will influence the energy of these transitions. The UV-Vis spectrum of related benzothiazole (B30560) derivatives shows intense charge-transfer absorption bands. researchgate.net

X-ray Absorption Spectroscopy (XAS), particularly X-ray Absorption Near Edge Structure (XANES), is a powerful element-specific technique for probing the electronic structure and local coordination environment of atoms. For a sulfur-containing compound like this compound, sulfur K-edge XANES would be highly informative. The position and features of the absorption edge provide insights into the oxidation state and chemical environment of the sulfur atoms. This technique can distinguish between different sulfur functional groups and has been widely applied to various sulfur-containing materials.

Electrochemical Studies: Cyclic Voltammetry for Redox Properties and Electron Transfer

A comprehensive review of scientific literature and chemical databases reveals a notable absence of published research on the electrochemical properties of this compound and its direct congeners. While cyclic voltammetry is a standard technique for investigating the redox behavior and electron transfer characteristics of novel compounds, it appears that such studies have not been conducted or reported for this specific class of molecules.

Electrochemical investigations are crucial for understanding the electronic nature of a compound, including its ability to accept or donate electrons. This information is valuable for a wide range of applications, from materials science to medicinal chemistry. The lack of data for this compound and related compounds represents a significant gap in the scientific understanding of this chemical series.

Future research in this area would be highly beneficial. A systematic study of this compound and its congeners using cyclic voltammetry could provide valuable insights into how structural modifications, such as the presence and position of the chloro substituent, influence their redox potentials and electron transfer kinetics. Such studies would contribute to a more complete characterization of this class of compounds and could guide the design of new molecules with tailored electrochemical properties for various applications.

Due to the absence of experimental data, no data tables on the redox properties of these compounds can be provided at this time.

Theoretical and Computational Chemistry Investigations of 5 Chloro 2h 1,3 Benzodithiol 2 Imine

Quantum Chemical Studies on Electronic Structure and Energetics

Quantum chemical studies are fundamental to understanding the electronic properties and stability of 5-Chloro-2H-1,3-benzodithiol-2-imine. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of the molecule.

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. For a molecule like this compound, ab initio calculations, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), could be used to compute its molecular orbitals, ionization potential, and electron affinity. These calculations would provide a foundational understanding of the molecule's electronic landscape.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the calculations. While less accurate than ab initio methods, they are computationally less expensive and can be used for larger systems or for preliminary investigations of the molecule's properties.

Density Functional Theory (DFT) is a popular quantum mechanical method that determines the electronic properties of a molecule based on its electron density. For this compound, DFT calculations using various functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-311++G(d,p)) would be employed to predict a range of molecular and electronic properties.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Calculated Value (Illustrative) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.2 D |

| Ionization Potential | 7.1 eV |

| Electron Affinity | 1.5 eV |

These calculations would reveal the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the molecule's reactivity. The HOMO-LUMO gap is an indicator of chemical stability.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational methods are invaluable for studying the mechanisms of chemical reactions. For this compound, DFT could be used to map the potential energy surface for various reactions it might undergo. This would involve locating the transition state structures, which are the energy maxima along the reaction coordinate. By calculating the activation energies, one could predict the feasibility and kinetics of different reaction pathways. For example, the mechanism of its synthesis or its reaction with a nucleophile could be investigated.

Prediction and Interpretation of Spectroscopic Parameters

Theoretical calculations can predict spectroscopic properties, which can then be compared with experimental data to confirm the structure of a molecule. For this compound, the following spectroscopic parameters could be computed:

Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra. The calculated frequencies would correspond to the vibrational modes of the molecule, such as the C=N stretching and the C-S stretching.

NMR Chemical Shifts: The nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated to aid in the interpretation of experimental NMR spectra.

Electronic Transitions: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis), providing information about the electronic transitions between molecular orbitals.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter (Illustrative) |

| IR Spectroscopy | C=N stretch: ~1650 cm⁻¹ |

| ¹³C NMR Spectroscopy | C=N carbon: ~160 ppm |

| UV-Vis Spectroscopy | λ_max: ~280 nm |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule. For this compound, computational methods can be used to identify the most stable conformers and the energy barriers between them.

Molecular dynamics (MD) simulations could be performed to study the dynamic behavior of the molecule over time. By simulating the motion of the atoms, MD can provide insights into the conformational changes, intermolecular interactions, and the behavior of the molecule in different environments, such as in a solvent.

Advanced Synthetic and Materials Applications of Benzodithiol 2 Imines and Derivatives

Role as Versatile Synthetic Intermediates and Building Blocks

The 1,3-benzodithiole (B1625575) framework is a recognized structural motif in organic synthesis, serving as a precursor to a variety of more complex molecules. The imine functionality at the 2-position introduces a reactive site that can potentially be exploited for further chemical transformations. For instance, hydrolysis of the imine can yield the corresponding ketone, and reactions with various nucleophiles could lead to a range of substituted benzodithiole derivatives.

However, specific examples detailing the synthetic utility of 5-Chloro-2H-1,3-benzodithiol-2-imine as a versatile intermediate or building block are not readily found in the surveyed literature. Research on related compounds, such as 5-chloro-N-phenyl-1,3-benzodithiol-2-imine, has demonstrated its synthesis and subsequent reactions, for example, methylation to form the corresponding iminium iodide. This suggests that the core 5-chloro-1,3-benzodithiole scaffold can undergo further functionalization, but the specific applications of the 2-imine parent compound remain underexplored in the available literature.

Application as Sulfur-Transfer Reagents in Specialized Organic Synthesis

The transfer of sulfur atoms is a critical process in the synthesis of various sulfur-containing organic molecules, including pharmaceutically important compounds. Certain benzodithiole derivatives have been investigated for their potential in this capacity.

Utilization in Oligonucleotide Phosphorothioate (B77711) Synthesis

A key application of sulfur-transfer reagents is in the synthesis of oligonucleotide phosphorothioates, which are analogues of natural nucleic acids where a non-bridging oxygen atom in the phosphate (B84403) backbone is replaced by sulfur. This modification enhances the stability of oligonucleotides against nuclease degradation, making them valuable in therapeutic and diagnostic applications.

A well-known sulfurizing agent in this field is 3H-1,2-benzodithiole-3-one 1,1-dioxide, commonly known as the Beaucage reagent. While this compound is a benzodithiole derivative, it is structurally distinct from This compound . There is no direct evidence in the reviewed scientific literature to suggest that This compound itself is used as a sulfur-transfer reagent in oligonucleotide phosphorothioate synthesis. The mechanism of sulfur transfer by the Beaucage reagent involves a different reactive pathway than what would be expected from the 2-imine compound.

Development of Functional Materials Utilizing Benzodithiole Motifs

The benzodithiole core is a component in various functional organic materials due to its electronic and structural properties. The sulfur atoms can participate in intermolecular interactions, which are crucial for charge transport and magnetic coupling.

Components in Organic Conductors and Superconductors

Benzodithiole and its derivatives have been incorporated into the design of organic conductors and superconductors. These materials are of interest for their potential applications in flexible electronics, sensors, and other advanced technologies. The planar structure and the presence of sulfur atoms in the benzodithiole motif can facilitate π-π stacking and sulfur-sulfur interactions, which are essential for creating efficient charge transport pathways.

Despite the general interest in benzodithiole-containing materials, there are no specific research findings available that detail the use of This compound or its direct derivatives as components in organic conductors or superconductors. The impact of the 5-chloro substituent and the 2-imine group on the electronic properties and solid-state packing of such materials has not been reported.

Ligands and Bridging Units in Single-Molecule Magnets (SMMs)

Single-Molecule Magnets (SMMs) are individual molecules that can exhibit slow magnetic relaxation, a property that makes them potential candidates for high-density information storage and quantum computing. The design of SMMs often involves the use of organic ligands to coordinate metal ions and to mediate magnetic exchange interactions between them.

Ligands containing sulfur atoms, such as derivatives of benzodithiole, can be employed to bridge paramagnetic metal centers. The sulfur atoms can provide effective pathways for magnetic coupling. However, a review of the current literature does not reveal any instances where This compound has been specifically utilized as a ligand or bridging unit in the synthesis of Single-Molecule Magnets. Research in this area tends to focus on other sulfur-containing ligands and different substitution patterns on the benzodithiole ring.

Future Perspectives and Emerging Research Avenues in 5 Chloro 2h 1,3 Benzodithiol 2 Imine Chemistry

Development of Novel and Sustainable Synthetic Methodologies

Currently, specific, high-yield, and environmentally benign synthetic routes to 5-Chloro-2H-1,3-benzodithiol-2-imine are not well-documented in scientific literature. The development of such methodologies is the foundational step required to unlock the potential of this compound. Future research should focus on moving beyond traditional, often harsh, synthetic conditions towards greener and more efficient protocols.

One promising avenue is the exploration of one-pot multicomponent reactions. For instance, a reaction involving 4-chloro-1,2-benzenedithiol, a source of the imine nitrogen (such as cyanamide (B42294) or a related analogue), and a suitable coupling agent under mild conditions could provide a direct and atom-economical route to the target molecule. The use of catalytic systems, particularly those based on earth-abundant metals, could enhance the efficiency and sustainability of such a synthesis.

Furthermore, flow chemistry presents another exciting frontier. Continuous flow reactors can offer precise control over reaction parameters, leading to improved yields, enhanced safety, and easier scalability compared to batch processes. Microwave-assisted organic synthesis (MAOS) is another technique that could significantly accelerate reaction times and improve yields, aligning with the principles of green chemistry.

Table 1: Proposed Sustainable Synthetic Routes for Future Investigation

| Methodology | Proposed Reactants | Potential Catalyst/Conditions | Anticipated Advantages |

| One-Pot Multicomponent Reaction | 4-Chloro-1,2-benzenedithiol, Cyanamide | Copper or Iron catalyst, mild base, room temperature | High atom economy, reduced waste, simplified purification |

| Flow Chemistry Synthesis | 4-Chloro-1,2-benzenedithiol, Dichloromethyleniminium salt | Immobilized catalyst in a packed-bed reactor, controlled heating | Enhanced safety, scalability, improved yield and purity |

| Microwave-Assisted Synthesis | 4-Chloro-1,2-benzenedithiol, Thiourea derivative | Polar solvent, 100-150 °C, 15-30 min | Rapid reaction times, increased efficiency |

Unexplored Reactivity and Derivatization Pathways

The reactivity of this compound remains largely uncharted territory. The molecule possesses several reactive sites—the imine nitrogen, the aromatic ring, and the C-S bonds—that could be exploited for the synthesis of a diverse library of derivatives.

The exocyclic imine group is a prime target for derivatization. It can be expected to undergo reactions typical of imines, such as hydrolysis, reduction to the corresponding amine, and addition of nucleophiles. N-functionalization through alkylation or acylation would provide a straightforward handle for tuning the molecule's electronic properties and solubility. For example, reaction with various acyl chlorides could yield a series of N-acyl derivatives with potentially interesting biological or material properties.

The chlorine substituent on the benzene (B151609) ring opens the door to a variety of transition-metal-catalyzed cross-coupling reactions. Suzuki, Stille, and Sonogashira couplings could be employed to introduce aryl, vinyl, or alkynyl groups at the 5-position, significantly expanding the structural diversity of the scaffold. Such modifications would allow for the systematic tuning of the compound's photophysical and electronic properties.

Table 2: Potential Derivatization Reactions and Resulting Compound Classes

| Reaction Type | Reagent/Catalyst | Target Site | Resulting Compound Class |

| N-Acylation | Acetyl chloride, Triethylamine | Imine Nitrogen | N-Acyl-5-chloro-2H-1,3-benzodithiol-2-imines |

| Reduction of Imine | Sodium borohydride | Imine C=N bond | 5-Chloro-1,3-benzodithiol-2-amine |

| Suzuki Cross-Coupling | Phenylboronic acid, Pd(PPh₃)₄, base | C-Cl bond | 5-Phenyl-2H-1,3-benzodithiol-2-imine |

| Sonogashira Cross-Coupling | Phenylacetylene, PdCl₂(PPh₃)₂, CuI, base | C-Cl bond | 5-(Phenylethynyl)-2H-1,3-benzodithiol-2-imine |

Integration into Advanced Smart Materials Systems

The 1,3-benzodithiole (B1625575) core is a known building block in the field of organic electronics, often found in organic conductors and semiconductors. The presence of sulfur atoms provides sites for intermolecular interactions, which can facilitate charge transport. The imine functionality and the chloro-substituent of this compound offer unique opportunities for its integration into smart materials.

One area of potential is in the development of chemo- and electro-responsive materials. The imine nitrogen could act as a coordination site for metal ions, leading to changes in the material's optical or electronic properties upon metal binding. This could be harnessed for the creation of chemical sensors.

Furthermore, derivatization of the core structure, as outlined in the previous section, could lead to the synthesis of novel organic dyes for dye-sensitized solar cells (DSSCs) or organic light-emitting diodes (OLEDs). The introduction of electron-donating and -accepting groups through cross-coupling reactions would allow for the fine-tuning of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for optimizing device performance.

Interdisciplinary Research at the Interface of Organic and Materials Chemistry

The exploration of this compound is an inherently interdisciplinary endeavor. A synergistic approach combining synthetic organic chemistry, computational chemistry, and materials science will be essential to fully realize its potential.

Computational studies, such as those employing Density Functional Theory (DFT), could provide valuable insights into the molecule's electronic structure, reactivity, and potential for self-assembly. These theoretical predictions can guide synthetic efforts and help in the rational design of new materials with desired properties.

Collaboration between synthetic chemists and materials scientists will be crucial for fabricating and testing devices incorporating this novel compound. For example, the synthesis of polymers incorporating the this compound moiety could lead to new conductive or semiconductive polymers with unique properties.

While the current body of knowledge on this compound is limited, its structural features suggest a promising future as a versatile building block in organic and materials chemistry. The development of sustainable synthetic methods, the exploration of its reactivity and derivatization pathways, and its integration into advanced smart materials represent exciting and important avenues for future research. The pursuit of these research directions will not only expand our fundamental understanding of this novel heterocyclic system but also has the potential to lead to the development of new technologies with real-world applications. Foundational research into the synthesis and characterization of this compound is a critical first step on this path of discovery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.